molecular formula C20H26F2Sn B14503334 Dibutylbis(3-fluorophenyl)stannane CAS No. 62967-77-5

Dibutylbis(3-fluorophenyl)stannane

Cat. No.: B14503334
CAS No.: 62967-77-5
M. Wt: 423.1 g/mol
InChI Key: GBOYRUFUNYJLRB-UHFFFAOYSA-N
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Description

Dibutylbis(3-fluorophenyl)stannane is an organotin compound characterized by the presence of two butyl groups and two 3-fluorophenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylbis(3-fluorophenyl)stannane typically involves the reaction of dibutyltin dichloride with 3-fluorophenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

(Bu2SnCl2)+2(3-FC6H4MgBr)(Bu2Sn(3-FC6H4)2)+2MgBrCl\text{(Bu}_2\text{SnCl}_2) + 2 \text{(3-FC}_6\text{H}_4\text{MgBr}) \rightarrow \text{(Bu}_2\text{Sn(3-FC}_6\text{H}_4)_2) + 2 \text{MgBrCl} (Bu2​SnCl2​)+2(3-FC6​H4​MgBr)→(Bu2​Sn(3-FC6​H4​)2​)+2MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis(3-fluorophenyl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.

    Substitution: The fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The tin center can be reduced to form lower oxidation state tin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Oxidation: Dibutyltin oxide derivatives.

    Substitution: Various substituted organotin compounds.

    Reduction: Lower oxidation state tin compounds.

Scientific Research Applications

Dibutylbis(3-fluorophenyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of dibutylbis(3-fluorophenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with biological molecules, leading to inhibition or activation of specific pathways. The fluorophenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: A precursor in the synthesis of dibutylbis(3-fluorophenyl)stannane.

    Dibutyltin oxide: An oxidation product of this compound.

    Dibutyltin dilaurate: Another organotin compound with different substituents.

Uniqueness

This compound is unique due to the presence of fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62967-77-5

Molecular Formula

C20H26F2Sn

Molecular Weight

423.1 g/mol

IUPAC Name

dibutyl-bis(3-fluorophenyl)stannane

InChI

InChI=1S/2C6H4F.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-2,4-5H;2*1,3-4H2,2H3;

InChI Key

GBOYRUFUNYJLRB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(C1=CC=CC(=C1)F)C2=CC=CC(=C2)F

Origin of Product

United States

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